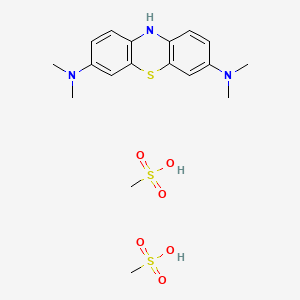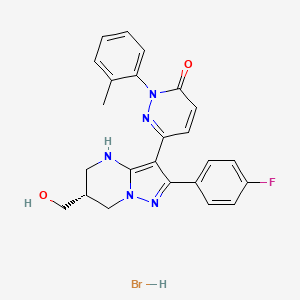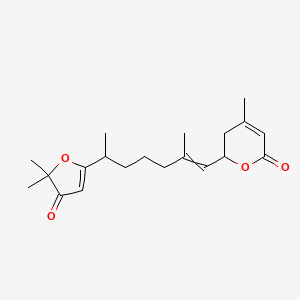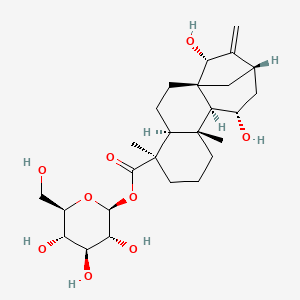
Leucomethylenblau-Mesylat
Übersicht
Beschreibung
Hydro-Methylthionin-Mesylat ist eine niedermolekulare Verbindung, die vor allem für ihre Rolle als Tau-Protein-Aggregationsinhibitor bekannt ist. Sie wurde ausgiebig auf ihre potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht, insbesondere bei Alzheimer-Krankheit und frontotemporaler Demenz . Diese Verbindung ist ein Derivat von Methylenblau und wurde entwickelt, um die Arzneimittelabsorption, Bioverfügbarkeit und Verträglichkeit zu verbessern .
Wissenschaftliche Forschungsanwendungen
Hydro-Methylthionin-Mesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird aufgrund seiner reversiblen Oxidations-Reduktions-Eigenschaften als Redoxindikator verwendet.
Wirkmechanismus
Der primäre Wirkmechanismus von Hydro-Methylthionin-Mesylat beinhaltet die Hemmung der Aggregation von Tau-Proteinen. Tau-Proteine werden mit der Bildung von Neurofibrillen-Tangles in Verbindung gebracht, einem Merkmal der Alzheimer-Krankheit. Hydro-Methylthionin-Mesylat interferiert mit der Bindung von Tau-Proteinen, verhindert deren Aggregation und fördert den Abbau bestehender Aggregate . Diese Wirkung trägt dazu bei, die nachgeschalteten pathologischen Folgen der Tau-Aggregation wie neuronale Dysfunktion und kognitiven Rückgang zu mildern .
Wirkmechanismus
Target of Action
Leucomethylene Blue Mesylate primarily targets the tau protein . Tau proteins play a critical role in stabilizing microtubules in neurons . Under pathological conditions, tau proteins can aggregate and accumulate in neurons, leading to neurodegenerative diseases known as tauopathies, which include alzheimer’s disease .
Mode of Action
Leucomethylene Blue Mesylate acts as a tau protein aggregation inhibitor . It inhibits the oligomerization of tau proteins, preventing the formation of tau aggregates . This is achieved by binding to tau proteins, thereby inhibiting their aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Leucomethylene Blue Mesylate is the tau protein aggregation pathway . By inhibiting tau protein aggregation, Leucomethylene Blue Mesylate can prevent the downstream effects of tau aggregation, which include neuronal cell death and the transmission of the disease in the brain .
Pharmacokinetics
It is known to be anorally active compound , suggesting that it can be absorbed through the digestive tract
Result of Action
The primary result of Leucomethylene Blue Mesylate’s action is the inhibition of tau protein aggregation . This can lead to a decrease in tau and p-tau expression levels . By preventing tau aggregation, Leucomethylene Blue Mesylate can potentially rescue neurons from aggregation states , thereby ameliorating the symptoms of tauopathies, including Alzheimer’s disease .
Action Environment
The action of Leucomethylene Blue Mesylate can be influenced by environmental factors. For instance, its reduction to its active form can be influenced by the presence of reducing agents in the environment . .
Biochemische Analyse
Biochemical Properties
Leucomethylene blue mesylate plays a pivotal role in biochemical reactions, primarily by inhibiting the aggregation of tau proteins. This compound interacts with various biomolecules, including tau proteins, amyloid-β, and enzymes involved in oxidative stress responses. The interaction with tau proteins is particularly significant, as leucomethylene blue mesylate binds to tau and prevents its aggregation, thereby reducing the formation of neurofibrillary tangles . Additionally, it has been shown to interact with reactive oxygen and nitrogen species, acting as a probe for detecting these molecules .
Cellular Effects
Leucomethylene blue mesylate exerts several effects on cellular processes. It has been demonstrated to decrease the expression levels of tau and phosphorylated tau (p-tau) in human SH-SY5Y cells . Furthermore, it reverses the promoting effects of amyloid-β on orexin A and adenosine A1 receptor expression levels, indicating its potential in modulating cell signaling pathways . This compound also influences cellular metabolism by interacting with mitochondrial components, thereby enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of leucomethylene blue mesylate involves its binding interactions with tau proteins, which inhibit tau-tau binding and aggregation . This compound also exhibits redox activity, undergoing reversible electron transfer reactions that contribute to its antioxidant properties . Additionally, leucomethylene blue mesylate can modulate gene expression by influencing signaling pathways involved in oxidative stress responses and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucomethylene blue mesylate have been observed to change over time. The compound is relatively stable under controlled conditions, with its stability being influenced by factors such as light and temperature . Long-term studies have shown that leucomethylene blue mesylate can maintain its inhibitory effects on tau aggregation and oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of leucomethylene blue mesylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tau aggregation and improve cognitive function in transgenic mouse models of Alzheimer’s disease . At higher doses, there may be potential toxic effects, including oxidative stress and mitochondrial dysfunction . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Leucomethylene blue mesylate is involved in several metabolic pathways, including those related to oxidative stress and mitochondrial function. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, modulating their activity and contributing to its neuroprotective effects . Additionally, leucomethylene blue mesylate can influence metabolic flux and metabolite levels by acting as an alternative electron carrier in the mitochondrial respiratory chain .
Transport and Distribution
Within cells and tissues, leucomethylene blue mesylate is transported and distributed through interactions with various transporters and binding proteins. It has been shown to accumulate in mitochondria, where it exerts its effects on mitochondrial function and oxidative stress . The compound’s distribution is influenced by its chemical properties, including its solubility and redox potential .
Subcellular Localization
Leucomethylene blue mesylate exhibits specific subcellular localization, primarily targeting mitochondria. This localization is facilitated by its chemical structure and redox properties, which allow it to interact with mitochondrial components and modulate their function . Additionally, post-translational modifications and targeting signals may play a role in directing leucomethylene blue mesylate to specific cellular compartments .
Vorbereitungsmethoden
Hydro-Methylthionin-Mesylat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Reduktion von Methylenblau beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung von Reduktionsmitteln, um Methylenblau in seine Leukoform umzuwandeln, gefolgt von der Zugabe von Methansulfonsäure, um das Mesylatsalz zu bilden . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Hydro-Methylthionin-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen zu Methylenblau oxidiert werden.
Reduktion: Sie kann zu ihrer Leukoform reduziert werden, was ein wichtiger Schritt bei ihrer Synthese ist.
Substitution: Die Mesylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumdithionit und Oxidationsmittel wie Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Methylenblau und seine Leukoform .
Vergleich Mit ähnlichen Verbindungen
Hydro-Methylthionin-Mesylat ist im Vergleich zu anderen Tau-Aggregationsinhibitoren einzigartig, da es eine verbesserte Absorption, Bioverfügbarkeit und Verträglichkeit aufweist. Ähnliche Verbindungen umfassen:
Methylenblau: Die Stammverbindung von Hydro-Methylthionin-Mesylat, historisch für verschiedene medizinische Bedingungen verwendet.
Leuko-Methylthioninium-bis(hydromethansulfonat): Ein weiteres Derivat von Methylenblau mit ähnlichen Eigenschaften.
Hydro-Methylthionin-Mesylat zeichnet sich durch sein verbessertes pharmakokinetisches Profil aus, was es zu einer effektiveren und sichereren Option für die therapeutische Anwendung macht .
Eigenschaften
IUPAC Name |
methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCMQFLNOVTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236208-20-0 | |
| Record name | Hydromethylthionine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236208200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromethylthionine mesylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3248SEF29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does HMTM exert its effects in the context of Alzheimer's disease?
A1: HMTM acts as a tau aggregation inhibitor. [, ] Tau protein aggregation is a hallmark of AD, leading to the formation of neurofibrillary tangles that disrupt neuronal function. [] By inhibiting tau aggregation, HMTM aims to slow or halt the progression of the disease. Furthermore, research suggests that HMTM may enhance mitochondrial activity, potentially counteracting the mitochondrial dysfunction observed in AD. []
Q2: What are the implications of the interaction between HMTM and cholinesterase inhibitors like rivastigmine?
A3: Studies have shown that chronic administration of rivastigmine, a cholinesterase inhibitor commonly used in AD treatment, can interfere with the beneficial effects of HMTM. [, ] Specifically, rivastigmine was found to partially prevent the HMTM-mediated enhancement of mitochondrial activity and reduce the levels of lactate, an energy substrate, in the brains of AD model mice. [] These findings highlight the importance of further research to understand the potential for drug interactions and optimize treatment strategies for AD patients.
Q3: How does HMTM impact biomarkers relevant to Alzheimer's disease?
A4: Clinical trials have investigated the effect of HMTM on neurofilament light chain (NfL), a blood-based biomarker for neurodegeneration. [] Results from the LUCIDITY trial indicate a significant dose-dependent reduction in plasma NfL concentration in patients treated with HMTM. [] This suggests that HMTM may slow down the neurodegenerative processes underlying AD progression. Measuring plasma NfL levels could potentially serve as a valuable tool for monitoring treatment response and disease progression in individuals with AD.
Q4: Beyond its potential in Alzheimer's, has HMTM shown any other therapeutic promise?
A5: Interestingly, research suggests that HMTM may have anti-hypoxia effects. [] A prospective study found that oral administration of HMTM led to significant increases in blood oxygen saturation (SpO2) in patients with mild hypoxaemia. [] Computational chemistry studies suggest that HMTM achieves this by interacting with heme iron, potentially facilitating oxygen binding and transport. [] These findings warrant further investigation into the therapeutic potential of HMTM for conditions characterized by hypoxia.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)


![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)

